molecular formula C15H25BN2O3 B1434195 4-Methyl-3-(3-(4-methylpiperazin-1-yl)propoxy)phenylboronic acid CAS No. 1704064-31-2

4-Methyl-3-(3-(4-methylpiperazin-1-yl)propoxy)phenylboronic acid

Cat. No.: B1434195
CAS No.: 1704064-31-2
M. Wt: 292.18 g/mol
InChI Key: HOLVQFCYTSHUEA-UHFFFAOYSA-N
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Description

4-Methyl-3-(3-(4-methylpiperazin-1-yl)propoxy)phenylboronic acid is a boronic acid derivative with a complex molecular structure. This compound is characterized by the presence of a phenylboronic acid group, a methyl group, and a 4-methylpiperazin-1-ylpropoxy moiety. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-(3-(4-methylpiperazin-1-yl)propoxy)phenylboronic acid typically involves multiple steps, starting with the preparation of the phenylboronic acid core. The key steps include:

  • Boronic Acid Formation: The phenylboronic acid core is synthesized through the reaction of phenyl magnesium bromide with trimethyl borate.

  • Methyl Group Addition: The methyl group is introduced via a methylation reaction using methyl iodide.

  • Piperazine Attachment: The 4-methylpiperazin-1-ylpropoxy group is attached through a nucleophilic substitution reaction involving 4-methylpiperazine and an appropriate propoxy derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to optimize the production.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-(3-(4-methylpiperazin-1-yl)propoxy)phenylboronic acid can undergo various chemical reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: The compound can be reduced to form boronic acid derivatives with different functional groups.

  • Substitution: The piperazine group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

  • Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Boronic Esters: Formed through the oxidation of boronic acids.

  • Borates: Resulting from further oxidation of boronic esters.

  • Substituted Piperazines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: This compound is used as a reagent in organic synthesis, particularly in the formation of boronic esters and borates, which are important intermediates in various chemical reactions.

Biology: It is utilized in biochemical assays to study enzyme activities and protein interactions. The boronic acid group can form reversible covalent bonds with diols, making it useful in probing carbohydrate-protein interactions.

Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with biological molecules makes it a candidate for designing new therapeutic agents.

Industry: In the pharmaceutical and agrochemical industries, this compound is used in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.

Comparison with Similar Compounds

  • Phenylboronic Acid: A simpler boronic acid without the methyl and piperazine groups.

  • 4-Methylpiperazine: A compound with a similar piperazine group but lacking the phenylboronic acid moiety.

  • 3-(4-Methylpiperazin-1-yl)propoxyphenol: A phenol derivative with a similar piperazine group.

Uniqueness: 4-Methyl-3-(3-(4-methylpiperazin-1-yl)propoxy)phenylboronic acid is unique due to its combination of a phenylboronic acid group, a methyl group, and a 4-methylpiperazin-1-ylpropoxy moiety. This combination provides it with distinct chemical properties and biological activities compared to its similar compounds.

Properties

IUPAC Name

[4-methyl-3-[3-(4-methylpiperazin-1-yl)propoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25BN2O3/c1-13-4-5-14(16(19)20)12-15(13)21-11-3-6-18-9-7-17(2)8-10-18/h4-5,12,19-20H,3,6-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLVQFCYTSHUEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)OCCCN2CCN(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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